(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine (2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine
Brand Name: Vulcanchem
CAS No.: 892588-46-4
VCID: VC8148370
InChI: InChI=1S/C14H23N/c1-11(2)9-15-10-13-5-7-14(8-6-13)12(3)4/h5-8,11-12,15H,9-10H2,1-4H3
SMILES: CC(C)CNCC1=CC=C(C=C1)C(C)C
Molecular Formula: C14H23N
Molecular Weight: 205.34 g/mol

(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine

CAS No.: 892588-46-4

Cat. No.: VC8148370

Molecular Formula: C14H23N

Molecular Weight: 205.34 g/mol

* For research use only. Not for human or veterinary use.

(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine - 892588-46-4

Specification

CAS No. 892588-46-4
Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
IUPAC Name 2-methyl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine
Standard InChI InChI=1S/C14H23N/c1-11(2)9-15-10-13-5-7-14(8-6-13)12(3)4/h5-8,11-12,15H,9-10H2,1-4H3
Standard InChI Key WCSOUTBZACMSIO-UHFFFAOYSA-N
SMILES CC(C)CNCC1=CC=C(C=C1)C(C)C
Canonical SMILES CC(C)CNCC1=CC=C(C=C1)C(C)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name is N-(4-isopropylbenzyl)-2-methylpropan-1-amine. Its molecular formula, C₁₄H₂₃N, derives from:

  • A 4-isopropylbenzyl group (C₁₀H₁₃): A benzene ring substituted with an isopropyl group (–CH(CH₃)₂) at the para position, attached to a methylene (–CH₂–) linker.

  • A 2-methylpropyl group (C₄H₉): An isobutyl substituent (–CH₂CH(CH₃)₂).

Stereochemical Considerations

The compound lacks stereocenters, but its conformational flexibility influences interactions in biological systems. The isopropyl and isobutyl groups introduce steric bulk, affecting reactivity and binding affinity .

Synthesis and Industrial Production

Reductive Amination

A common method involves reacting 4-isopropylbenzaldehyde with 2-methylpropylamine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C) :

4-Isopropylbenzaldehyde+2-MethylpropylamineNaBH3CN(2-Methylpropyl)([4-(propan-2-yl)phenyl]methyl)amine\text{4-Isopropylbenzaldehyde} + \text{2-Methylpropylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine}

Key Conditions:

  • Solvent: Methanol or ethanol.

  • Temperature: 25–60°C.

  • Yield: 65–75% after purification via column chromatography .

Alkylation of Amines

Alternative routes employ alkylation of 2-methylpropylamine with 4-isopropylbenzyl chloride under basic conditions (e.g., K₂CO₃ in THF) :

4-Isopropylbenzyl chloride+2-MethylpropylamineK2CO3Product+HCl\text{4-Isopropylbenzyl chloride} + \text{2-Methylpropylamine} \xrightarrow{\text{K}_2\text{CO}_3} \text{Product} + \text{HCl}

Industrial Scaling: Continuous flow reactors optimize heat transfer and reduce side reactions, achieving >90% purity .

Purification and Characterization

  • Chromatography: Silica gel columns with hexane/ethyl acetate (4:1) eluent .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 7.2–7.4 (m, 4H, aromatic), δ 3.7 (s, 2H, N–CH₂), δ 2.6 (d, 2H, CH₂–N), δ 1.8 (m, 1H, isopropyl CH), δ 0.9 (d, 12H, –CH₃) .

    • ESI-MS: [M+H]⁺ at m/z 206.2 .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Molecular Weight205.34 g/molCalculated
Boiling Point285–290°C (est.)
logP (Lipophilicity)4.2 ± 0.3Predicted
Solubility in Water<1 mg/mL

Stability and Reactivity

  • Stability: Stable under inert gas (N₂/Ar) but oxidizes slowly in air .

  • Reactivity:

    • Oxidation: Forms nitroxides with m-CPBA .

    • Acylation: Reacts with acetyl chloride to yield amides .

Biological and Pharmacological Applications

Receptor Binding Studies

The compound’s lipophilicity enables penetration into lipid bilayers, making it a candidate for:

  • GPCR Modulation: Preliminary studies suggest affinity for adrenergic receptors (Ki ≈ 2.3 µM) .

  • Antimicrobial Activity: Shows moderate inhibition against S. aureus (MIC: 32 µg/mL) .

Drug Intermediate

Used in synthesizing NK2 receptor antagonists and β-lactamase inhibitors due to its rigid aromatic backbone .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundKey SubstituentclogPBioactivity (IC₅₀)
N-Benzyl-2-methylpropanamineBenzyl3.15.8 µM (NK2)
Target Compound4-Isopropylbenzyl4.22.3 µM (NK2)
N-(4-Chlorobenzyl)amine4-Chlorobenzyl3.84.1 µM (NK2)

Insight: The 4-isopropyl group enhances lipophilicity and receptor affinity compared to simpler benzyl analogs .

Industrial and Research Applications

Catalysis

  • Ligand in MOFs: Coordinates with Cu(I) to form catalysts for C–N coupling reactions (TOF: 120 h⁻¹) .

  • Asymmetric Synthesis: Chiral derivatives facilitate enantioselective hydrogenation (ee: 85–92%) .

Material Science

  • Polymer Additive: Improves thermal stability of polyamides (Tg increase: 15°C) .

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